Oxydimethanol

Description

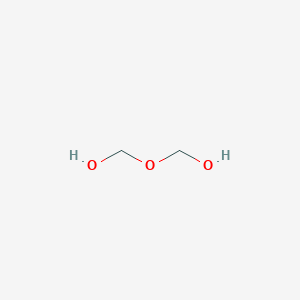

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxymethoxymethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3/c3-1-5-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZLUCYKIWYSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)OCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549787 | |

| Record name | Oxydimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4407-89-0 | |

| Record name | Oxydimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CAS Number 4407-89-0 (Oxydimethanol)

Disclaimer: The compound with CAS number 4407-89-0, known as this compound or dimethylene glycol, is not a stable, isolable substance. It exists as a component in a dynamic chemical equilibrium in aqueous solutions of formaldehyde (B43269). This guide provides a comprehensive overview of its properties and the characteristics of the system in which it is found. The biological effects and uses described are those of aqueous formaldehyde solutions (formalin).

Chemical Identity and Properties

This compound is the dimer of methylene (B1212753) glycol, formed through the reaction of two molecules of formaldehyde's hydrate (B1144303) in an aqueous solution.[1] It is part of a series of polyoxymethylene glycols, HO(CH₂O)ₙH, where n=2 for this compound.[2]

Chemical Structure and Nomenclature

-

IUPAC Name: hydroxymethoxymethanol

-

CAS Number: 4407-89-0

-

Synonyms: Dimethylene glycol, Methanol (B129727), 1,1'-oxybis-, 2-Oxa-1,3-propanediol, hydroxymethyl ether.[3][4]

-

Molecular Formula: C₂H₆O₃[3]

-

Molecular Weight: 78.07 g/mol [4]

-

Canonical SMILES: C(O)OCO

-

InChI Key: ARZLUCYKIWYSHR-UHFFFAOYSA-N

Physicochemical Properties

The majority of the physicochemical data for this compound is predicted due to its instability in a pure form. These values should be used as estimates.

| Property | Value | Reference(s) |

| Appearance | Component of a colorless liquid | [5] |

| Boiling Point (Predicted) | -9.2 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.241 g/cm³ | [3] |

| Flash Point (Predicted) | -51.8 °C | [3] |

| Refractive Index (Predicted) | 1.426 | [3] |

| pKa (Predicted) | 12.49 ± 0.10 | - |

Formation and Chemical Equilibrium

This compound is not synthesized as a discrete product but is formed in situ in aqueous solutions of formaldehyde. Formaldehyde (CH₂O) reacts with water to form its hydrate, methanediol (B1200039) (CH₂(OH)₂), also known as methylene glycol.[6][7] This monomer can then react with another molecule of methylene glycol to form the dimer, this compound (HOCH₂OCH₂OH), and so on to form higher oligomers.[2][7]

This series of reactions exists as a dynamic equilibrium. The concentration of each species depends on the overall formaldehyde concentration, temperature, and pH.[1] Higher concentrations of formaldehyde favor the formation of this compound and other polyoxymethylene glycols.[7][8]

Caption: Chemical equilibrium of formaldehyde in aqueous solution.

Analytical Data

Direct isolation for spectroscopic analysis of this compound is not practical. The primary method for its identification and quantification is Nuclear Magnetic Resonance (NMR) spectroscopy of aqueous formaldehyde solutions.[1][9]

NMR Spectroscopy Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound (referred to as dimethylene glycol) in D₂O. Chemical shifts can vary with concentration and temperature.

| Nucleus | Species | Chemical Shift (ppm) | Multiplicity | Reference(s) |

| ¹H | Methylene Glycol (HOCH₂ OH) | ~4.82 | Singlet | [6] |

| ¹H | This compound (HOCH₂OCH₂ OH) | ~4.91 | Singlet | [6] |

| ¹³C | Methylene Glycol (C H₂(OH)₂) | ~84.6 | - | [10] |

| ¹³C | This compound (HOC H₂OC H₂OH) | ~88.5 | - | [10] |

Biological Activity and Toxicology

There are no specific studies on the biological activity or toxicology of isolated this compound. The biological effects of formalin are attributed to the presence of formaldehyde, which is a known carcinogen, mutagen, and sensitizing agent.[11][12] Formaldehyde reacts vigorously with biological macromolecules like proteins and nucleic acids. Its toxicity is primarily due to its high reactivity as an electrophile.

For drug development professionals, it is critical to understand that any biological activity observed from a formalin solution is due to the equilibrium concentration of formaldehyde, not its hydrated or oligomeric forms like this compound.[13]

Uses and Applications

As a component of formalin, this compound is present in solutions used for a wide range of industrial and research applications. The utility of these solutions is based on the reactivity of the formaldehyde monomer.

-

Chemical Intermediate: Formalin is a fundamental building block in the chemical industry for producing resins (e.g., urea-formaldehyde, phenol-formaldehyde), polyoxymethylene plastics, 1,4-butanediol, and other complex organic compounds.[5][7][14]

-

Disinfectant and Biocide: Aqueous formaldehyde solutions are potent disinfectants that kill most bacteria and fungi and are used to inactivate toxins and pathogens in vaccine manufacturing.[7][15]

-

Tissue Preservative: In biological and medical laboratories, formalin is widely used as a tissue fixative and preservative.[16]

-

Organic Synthesis: Formaldehyde is used in various name reactions, including hydroxymethylation and electrophilic aromatic substitution, to introduce a -CH₂OH group.[7]

Experimental Protocols

Preparation and Analysis of an Aqueous Formaldehyde Solution

This protocol describes the preparation of a formaldehyde solution and its analysis by NMR spectroscopy to identify the equilibrium species, including this compound.

Objective: To prepare a concentrated aqueous formaldehyde solution and identify the chemical shifts corresponding to methylene glycol and dimethylene glycol (this compound).

Materials:

-

Paraformaldehyde (>90%)

-

Deuterium Oxide (D₂O)

-

NMR tubes

-

Volumetric flasks

-

Heating plate with magnetic stirrer

-

NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Preparation of Formaldehyde Solution:

-

In a fume hood, add a calculated amount of paraformaldehyde powder to a volumetric flask to achieve the desired molar concentration (e.g., 2.4 M).[6]

-

Add D₂O to the flask.

-

Gently heat the mixture (e.g., to 60-70 °C) with stirring to depolymerize the paraformaldehyde.[8] The solution should become clear.

-

Allow the solution to cool to room temperature.

-

-

NMR Sample Preparation:

-

Transfer an appropriate volume (e.g., 0.6 mL) of the prepared formaldehyde-D₂O solution into an NMR tube.

-

-

NMR Data Acquisition:

-

Data Analysis:

-

Reference the spectra (e.g., to a residual HOD peak or an internal standard).

-

Identify the singlet peak for the CH₂ group of methylene glycol at approximately 4.82 ppm in the ¹H spectrum.[6]

-

Identify the singlet peak for the CH₂ groups of this compound at approximately 4.91 ppm, slightly downfield from the methylene glycol signal.[6]

-

In the ¹³C spectrum, identify the signal for methylene glycol at ~84.6 ppm and the signal for this compound at ~88.5 ppm.[10]

-

Caption: Workflow for the preparation and NMR analysis of aqueous formaldehyde.

Safety and Handling

Handling of concentrated formaldehyde solutions requires strict safety protocols due to the hazards associated with formaldehyde.[11]

-

Engineering Controls: Always handle concentrated formaldehyde solutions in a well-ventilated area, preferably inside a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., medium or heavyweight nitrile).[11][17]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizers, acids, and bases.[17][18] Containers should be tightly sealed.[18]

-

Spill Response: Use a commercial formaldehyde neutralizing agent for spills. Do not attempt to clean up large spills without proper training and equipment.[9]

-

First Aid: In case of eye or skin contact, flush immediately with water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[11]

References

- 1. NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sustainable electrochemical synthesis of dry formaldehyde from anhydrous methanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mksmarmara.com [mksmarmara.com]

- 6. researchgate.net [researchgate.net]

- 7. Formaldehyde - Wikipedia [en.wikipedia.org]

- 8. Polyoxymethylene [chemeurope.com]

- 9. concordia.ca [concordia.ca]

- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 11. ehs.berkeley.edu [ehs.berkeley.edu]

- 12. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Formaldehyde and methylene glycol equivalence: critical assessment of chemical and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formaldehyde & Derivatives - Josef Meissner GmbH & Co. KG [josefmeissner.com]

- 15. DE102008059701A1 - Process for the preparation of aqueous formaldehyde solutions - Google Patents [patents.google.com]

- 16. NMR studies of proton exchange kinetics in aqueous formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CCOHS: Formaldehyde Solutions [ccohs.ca]

- 18. celanese.com [celanese.com]

A Technical Guide to the Mechanism of Oxydimethanol Formation from Formaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the chemical mechanism underlying the formation of oxydimethanol from formaldehyde (B43269) in aqueous solutions. It details the initial hydration of formaldehyde to methanediol (B1200039) and the subsequent condensation reaction to form the dimer, this compound. This document summarizes key thermodynamic data, outlines detailed experimental protocols for quantitative analysis, and includes visual diagrams to illustrate the reaction pathway and experimental workflows. The content is tailored for researchers and professionals requiring a thorough understanding of formaldehyde chemistry in aqueous environments.

Core Mechanism of this compound Formation

In aqueous solutions, molecular formaldehyde (CH₂O) is a minor species. The vast majority of formaldehyde is present in equilibrium with its hydrate, methanediol (CH₂(OH)₂), and a series of short-chain oligomers.[1][2][3] this compound, systematically named bis(hydroxymethyl) ether or 2,5-dioxahexane-1,6-diol, and also known as dimethylene glycol, is the first and simplest of these oligomers (HO(CH₂O)₂H).[1][2][4] Its formation is a two-step process initiated by the hydration of formaldehyde.

Step 1: Hydration of Formaldehyde

The first step is the rapid and reversible hydration of the carbonyl group of a formaldehyde molecule by water to form methanediol. This geminal diol is the predominant monomeric species in solution.[1][2]

Reaction: CH₂O + H₂O ⇌ CH₂(OH)₂ (Methanediol)

Step 2: Dimerization of Methanediol

Two molecules of methanediol then undergo a condensation reaction, eliminating one molecule of water to form a stable ether linkage, resulting in this compound.[1][2] This dimerization is also a reversible equilibrium process and represents the initial step of formaldehyde polymerization in solution.

Reaction: 2 CH₂(OH)₂ ⇌ HO-CH₂-O-CH₂-OH (this compound) + H₂O

The overall mechanism is a fundamental aspect of formalin chemistry, where these equilibria dictate the concentration of reactive monomeric species and influence the chemical properties of the solution.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Oxydimethanol

Introduction

Oxydimethanol (ODM), more commonly known as dimethoxymethane (B151124) (DMM) or methylal, is the dimethyl acetal (B89532) of formaldehyde.[1][2] It is a colorless, flammable liquid with a low boiling point and high vapor pressure.[1][3][4] DMM is utilized as a solvent in various industries, including in the manufacturing of perfumes, resins, and adhesives, and is also explored as a potential fuel additive to reduce soot and NOx emissions.[1][5] Understanding the thermal stability and decomposition pathways of DMM is crucial for its safe handling, storage, and application, particularly in combustion processes. This guide provides a comprehensive overview of the current scientific understanding of DMM's thermal behavior, drawing from theoretical and experimental studies.

Thermal Stability and Decomposition Mechanisms

The thermal decomposition of dimethoxymethane is a complex process involving multiple competing reaction pathways, the prevalence of which is dependent on temperature and pressure.[6][7] Theoretical studies, primarily employing density functional theory (DFT) and ab initio calculations, have been instrumental in elucidating the potential decomposition channels.[8][9] These can be broadly categorized into unimolecular decompositions involving bond fissions to form radicals and molecular elimination reactions.

At elevated temperatures, typical of pyrolysis and combustion, the dominant initial decomposition steps are homolytic bond cleavages.[8][10] The primary radical-producing channels involve the fission of the C-O and C-H bonds.

Quantitative Decomposition Data

| Reaction | Bond Type | Products | Reference |

| CH₃OCH₂OCH₃ → •CH₃ + •OCH₂OCH₃ | C-O | Methyl radical and methoxymethyl radical | [8] |

| CH₃OCH₂OCH₃ → CH₃O• + •CH₂OCH₃ | C-O | Methoxy radical and methoxymethyl radical | [8][10] |

| CH₃OCH₂OCH₃ → H• + CH₃OCH₂OCH₂• | C-H | Hydrogen radical and dimethoxymethyl radical | [8] |

Note: The exact bond dissociation energies can vary slightly depending on the computational method used.

Studies indicate that the C-O bond fission is the most favored decomposition channel, particularly at higher temperatures.[8][11] The formation of methanol (B129727) (CH₃OH) has also been identified as a direct thermal decomposition product in some experimental studies.[9]

Experimental Protocols

Detailed experimental investigations into the thermal decomposition of DMM have primarily utilized techniques suited for gas-phase analysis at high temperatures, such as shock tubes, flow reactors, and jet-stirred reactors.[10][11][12] For the broader characterization of thermal stability, including condensed-phase behavior, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques.[13][14] The following are generalized protocols for these analyses as they would be applied to a volatile liquid like DMM.

1. Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the mass loss of DMM as a function of temperature, indicating its volatility and decomposition profile.

-

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace with programmable temperature control, and a purge gas system.

-

Sample Preparation: A small, accurately weighed sample of DMM (typically 1-5 mg) is placed in an inert sample pan (e.g., aluminum or platinum). Due to the high volatility of DMM, a hermetically sealed pan with a pinhole lid is recommended to ensure controlled evaporation.

-

Experimental Conditions:

-

Purge Gas: An inert gas, such as nitrogen or argon, is used to prevent oxidation. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss due to boiling and any subsequent decomposition steps. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum mass loss rates.

2. Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To measure the heat flow associated with thermal transitions in DMM, such as boiling and decomposition.

-

Instrumentation: A differential scanning calorimeter with a furnace, sample and reference holders, and sensors to measure the differential heat flow.[13][14]

-

Sample Preparation: A small, accurately weighed sample of DMM (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: An inert gas, such as nitrogen, is used to maintain a controlled atmosphere.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient temperature to 400 °C at a rate of 10 °C/min.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events like boiling and any exothermic events that may correspond to decomposition. The enthalpy of these transitions can be calculated by integrating the area under the respective peaks.

Visualizations

Diagram 1: Primary Radical Decomposition Pathways of Dimethoxymethane

Caption: Primary radical decomposition pathways of dimethoxymethane.

Diagram 2: Generalized Experimental Workflow for TGA/DSC Analysis

Caption: Generalized workflow for TGA/DSC analysis of a volatile liquid.

The thermal stability of this compound (dimethoxymethane) is primarily dictated by the strength of its C-O bonds. At elevated temperatures, its decomposition is dominated by radical mechanisms initiated by the fission of these bonds. While comprehensive TGA and DSC data are not widely published, theoretical studies provide a strong foundation for understanding the energetics of its decomposition. The generalized experimental protocols provided herein offer a framework for conducting such thermal analyses to further characterize the thermal properties of this industrially relevant chemical.

References

- 1. Dimethoxymethane - Wikipedia [en.wikipedia.org]

- 2. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIMETHOXYMETHANE - Ataman Kimya [atamanchemicals.com]

- 4. Methylal (CAS 109-87-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The unimolecular decomposition of dimethoxymethane: channel switching as a function of temperature and pressure - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00039C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Oxydimethanol: A Technical Guide to Its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydimethanol, also known as hydroxymethyl ether or by its CAS number 4407-89-0, is an organic compound with the chemical formula C₂H₆O₃.[1][2][3][4][5] It is characterized by two hydroxymethyl groups attached to an ether linkage.[1] This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, a critical parameter for its application in research, chemical synthesis, and drug development. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes a general, robust experimental protocol for determining its solubility.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for its handling and application.

| Property | Value |

| Molecular Formula | C₂H₆O₃[2][3][4][5] |

| Molecular Weight | 78.07 g/mol [2][3][5] |

| Appearance | Typically a colorless liquid[1] |

| Odor | Mild[1] |

| Boiling Point | -9.2°C at 760 mmHg[3][4] |

| Density | 1.241 g/cm³[3][4] |

| Flash Point | -51.762°C[3][4] |

| Refractive Index | 1.426[3][4] |

Note: The reported boiling and flash points appear unusually low and may warrant verification depending on the application.

Solubility Profile of this compound

Qualitative assessments indicate that this compound is soluble in water and a variety of organic solvents.[1] This solubility is attributed to its molecular structure, which contains both polar hydroxyl groups and an ether linkage, enabling interactions with a range of solvent types.

Quantitative Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 25 | Data not available | Data not available |

| e.g., Acetone | Polar Aprotic | 25 | Data not available | Data not available |

| e.g., Toluene | Non-polar | 25 | Data not available | Data not available |

| e.g., Dichloromethane | Polar Aprotic | 25 | Data not available | Data not available |

| e.g., Dimethyl Sulfoxide | Polar Aprotic | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for the experimental determination of the solubility of a compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or NMR)

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Record the exact amount of this compound added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature to allow the undissolved solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination

Conclusion

While qualitative data suggests that this compound is soluble in a range of organic solvents, a clear need exists for quantitative studies to precisely define its solubility profile. The experimental protocol detailed in this guide provides a standardized framework for researchers to generate this critical data. A comprehensive understanding of this compound's solubility will be instrumental in optimizing its use in various scientific and industrial applications, from reaction chemistry to the formulation of novel pharmaceutical products.

References

"spectroscopic analysis of Oxydimethanol (NMR, IR, Mass Spec)"

Introduction

Oxydimethanol, also known as di(hydroxymethyl) ether, is a simple polyoxymethylene glycol. As an oligomer of formaldehyde (B43269), it plays a role in the complex chemistry of formaldehyde solutions and the formation of polyoxymethylene polymers.[1][2] This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a lack of direct experimental spectra in the public domain, this guide presents predicted and extrapolated data based on the well-understood spectroscopic principles of its constituent functional groups—alcohols and ethers—and data from structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development and polymer science who require a foundational understanding of the analytical profile of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are estimations derived from established chemical shift and absorption frequency ranges for alcohols and ethers, as well as by analogy to related polyoxymethylene compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: D₂O)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| HO-CH₂ -O-CH₂ -OH | ~ 4.8 - 5.0 | Singlet |

| HO -CH₂-O-CH₂-OH | ~ 4.7 (variable) | Singlet |

Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data (Solvent: D₂O)

| Carbon | Predicted Chemical Shift (ppm) |

| HO-C H₂-O-C H₂-OH | ~ 85 - 95 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H | Stretching | 2850 - 3000 | Medium |

| C-O | Stretching (Ether) | 1050 - 1150 | Strong |

| C-O | Stretching (Alcohol) | 1000 - 1260 | Strong |

| O-H | Bending | 1330 - 1440 | Medium |

| C-H | Bending | 1350 - 1480 | Medium |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 79 | [M+H]⁺ | Molecular ion peak (under soft ionization) |

| 61 | [M-H₂O]⁺ | Loss of a water molecule |

| 49 | [M-CH₂O]⁺ | Loss of a formaldehyde unit |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound. These are generalized protocols suitable for a small, polar, and potentially thermally sensitive molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated water (D₂O) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Tetramethylsilane (TMS) or other appropriate internal standard

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of D₂O or DMSO-d₆ in a clean, dry vial.

-

Add a small amount of an appropriate internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees to allow for a short relaxation delay.

-

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-120 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., chloroform) for solution-phase analysis.

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure (for solid sample as KBr pellet):

-

Sample Preparation:

-

Place a small amount of KBr powder in an agate mortar and pestle and grind to a fine powder.

-

Add a small amount of the this compound sample (approximately 1-2% by weight) to the KBr powder.

-

Grind the mixture thoroughly to ensure a homogenous dispersion.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol (B129727), acetonitrile)

Instrumentation:

-

Mass spectrometer with an Electrospray Ionization (ESI) or Chemical Ionization (CI) source.

Procedure (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

-

-

Instrument Setup:

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

Calibrate the mass analyzer using a known standard.

-

-

Spectrum Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-200).

-

For fragmentation analysis (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Signaling Pathways and Experimental Workflows

This compound is a key intermediate in the acid- or base-catalyzed polymerization of formaldehyde in aqueous solutions, leading to the formation of polyoxymethylene glycols.[1][2]

Caption: Formation of polyoxymethylene glycol from formaldehyde and water.

The diagram above illustrates the initial steps in the formation of polyoxymethylene glycols. Formaldehyde reacts with water in a hydration reaction to form methylene glycol. Methylene glycol can then react with another molecule of methylene glycol, eliminating a water molecule, to form this compound. This process can continue, with the addition of more methylene glycol units, to form longer polyoxymethylene glycol chains.

Caption: General workflow for the spectroscopic analysis of this compound.

This workflow outlines the parallel sample preparation and data acquisition steps for NMR, IR, and Mass Spectrometry. The data from each technique is then integrated for a comprehensive structural elucidation of the this compound sample.

References

Oxydimethanol: A Transient Yet Pivotal Intermediate in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydimethanol (CH₃OCH₂OH), also known as methoxymethanol (B1221974) or methyl hemiformal, is a labile yet crucial intermediate in the acid-catalyzed reaction between formaldehyde (B43269) and methanol (B129727). While its transient nature often precludes isolation, understanding its formation and reactivity is paramount for controlling the synthesis of its stable derivative, dimethoxymethane (B151124) (DMM), and for its potential role as a hydroxymethylating agent. This technical guide provides an in-depth analysis of this compound's role in organic synthesis, focusing on the mechanistic pathways it participates in, quantitative data from relevant reactions, and detailed experimental protocols for the synthesis of its primary downstream product, DMM.

Introduction to this compound

This compound is a hemiformal formed through the nucleophilic addition of methanol to formaldehyde.[1][2] This reaction is reversible and typically the first step in the formation of dimethoxymethane (methylal), a versatile solvent and synthetic reagent.[3][4] In anhydrous methanol, formaldehyde exists predominantly in equilibrium with this compound, with spectroscopic evidence showing the absence of the free formaldehyde C=O bond and the presence of characteristic spectral features for the hemiformal.[1][2][5] The instability of this compound makes its direct study challenging; however, its in-situ generation is a cornerstone of several synthetic transformations.

The Equilibrium and Reaction Pathway

The formation of dimethoxymethane from formaldehyde and methanol proceeds in a two-step equilibrium under acidic conditions. The first step is the rapid formation of the intermediate, this compound. The subsequent, typically rate-limiting step, is the acid-catalyzed dehydration of this compound and reaction with a second molecule of methanol to yield DMM.

Caption: Acid-catalyzed formation of dimethoxymethane via an this compound intermediate.

This compound as a Hydroxymethylating Agent

While the primary documented fate of this compound is conversion to DMM, the equilibrium between formaldehyde and an alcohol implies its potential as a hydroxymethylating agent. Hydroxymethylation is the addition of a -CH₂OH group to a substrate.[6][7] This reaction is typically performed with formaldehyde itself. In reactions where formaldehyde is used in a methanol solution, this compound is the reactive species that delivers the hydroxymethyl group. This is particularly relevant in reactions with substrates bearing active C-H or N-H bonds.[6][7]

For example, the reaction of amines with formaldehyde in methanol to form hydroxymethylated amines proceeds through the intermediacy of this compound.[6]

Quantitative Data on Dimethoxymethane Synthesis

The synthesis of dimethoxymethane is the most well-documented process involving the this compound intermediate. The efficiency of this process is highly dependent on the catalyst, temperature, and reactant ratios. The use of reactive distillation is a common industrial strategy to drive the equilibrium towards the product by continuously removing the lower-boiling DMM.[8][9]

| Catalyst | Reactant Ratio (Formaldehyde:Methanol) | Temperature (°C) | Formaldehyde Conversion (%) | DMM Purity/Yield (%) | Reference(s) |

| Strongly acidic cation exchange resin | 1:1.5 | 70 | - | 90 (purity) | [10] |

| Strongly acidic cation exchange resin | 1:2 | 60 | - | 85 (purity) | [10] |

| Strongly acidic cation exchange resin | 1:3 | 80 | - | 92 (purity) | [10] |

| Amberlyst 15 | 1:2.2 (with trioxane) | 70 | - | 62 (yield) | [3] |

| [C₆ImBS][HSO₄] (Ionic Liquid) | 1:2.5 | 60 | 63.37 | - | [3] |

| D72 cation exchange resin (in catalytic distillation) | 1:2.5 | - | 99.6 | 92.1 (purity) | [9] |

| Activated carbon-supported H₂SO₄ | 1:2 to 1:5 | 40-98 | - | - | [11] |

| NNN-Ni(II) complex (with paraformaldehyde) | 1:5 | 80 | - | 89 (yield) | [12] |

| Cu/ZrAlO | - | 200 | - | 40% of equilibrium-limited yield | [13] |

Experimental Protocols

General Laboratory Synthesis of Dimethoxymethane

This protocol is a generalized procedure based on common laboratory practices for the synthesis of DMM using a solid acid catalyst.

Caption: General workflow for the laboratory synthesis of dimethoxymethane.

Materials:

-

Formaldehyde solution (e.g., 37 wt% in water) or paraformaldehyde/trioxane.

-

Methanol (anhydrous).

-

Solid acid catalyst (e.g., Amberlyst 15, D72 resin, or sulfuric acid on a solid support).[3][9][11]

Procedure:

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The flask is placed in a heating mantle.

-

Charging Reactants: The flask is charged with the formaldehyde source and methanol. A typical molar ratio of formaldehyde to methanol is between 1:2 and 1:5.[3][10][11] The solid acid catalyst is then added (typically 0.3-10% of the total reactant mass).[11]

-

Reaction: The mixture is heated to reflux (the temperature will depend on the specific reactant ratios but is generally in the 40-98°C range) with efficient stirring.[11] The reaction is allowed to proceed for several hours (e.g., 3-4 hours).[3]

-

Work-up: After cooling to room temperature, the solid catalyst is removed by filtration.

-

Purification: The crude product is purified by fractional distillation. Dimethoxymethane has a boiling point of approximately 42°C and will distill as the first fraction. An azeotrope with methanol may form, requiring further purification steps if very high purity is needed.[14]

Synthesis of Dimethoxymethane via Catalytic Distillation

This method combines reaction and separation in a single unit, offering high conversion and purity.[9]

Apparatus:

-

A distillation column packed with a structured catalytic packing (e.g., Katapak-SP) containing an ion-exchange resin like D72.[9]

-

A reboiler, condenser, and feed pumps for methanol and formaldehyde.

Procedure:

-

Startup: The reboiler is heated, and the column is brought to a steady state with methanol reflux.

-

Reaction: Formaldehyde and methanol are continuously fed into the column at appropriate points. The molar ratio of methanol to formaldehyde is typically around 2.5.[9]

-

Separation: The reaction occurs in the catalytic section of the column. The more volatile product, dimethoxymethane, moves up the column, while water and unreacted starting materials move down.

-

Product Collection: High-purity dimethoxymethane is collected as the distillate from the top of the column.[9] Water is removed from the bottom of the column.

-

Optimization: Parameters such as reflux ratio (typically around 5), feed rate, and reboiler duty are optimized to achieve maximum formaldehyde conversion (often >99%) and high DMM purity (>92%).[9]

Conclusion

This compound, though a fleeting intermediate, is central to the chemistry of formaldehyde in methanolic solutions. Its formation is the gateway to the synthesis of dimethoxymethane, a compound of significant industrial and laboratory utility. A thorough understanding of the equilibrium involving this compound and the kinetics of its subsequent reactions is essential for the optimization of DMM synthesis and for harnessing its potential in hydroxymethylation reactions. The data and protocols presented herein provide a comprehensive resource for researchers and professionals working in the field of organic synthesis.

References

- 1. Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formaldehyde - Wikipedia [en.wikipedia.org]

- 7. Hydroxymethylation - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Process for preparing methylal - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN102304030B - Method for preparing dimethoxymethane in presence of active carbon immobilized acid catalyst - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Dehydrogenative Coupling of Methanol for the Gas-Phase, One-Step Synthesis of Dimethoxymethane over Supported Copper Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN104230676A - Process for preparing methylal - Google Patents [patents.google.com]

The Hygroscopic Nature of Oxydimethanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction to Oxydimethanol

This compound, with the CAS number 4407-89-0, is an organic compound characterized by the molecular formula C₂H₆O₃. Also known by its synonyms hydroxymethyl ether and 2-Oxa-1,3-propanediol, it is a colorless liquid that is soluble in water and various organic solvents. Its structure, featuring two hydroxymethyl groups attached to an ether linkage, suggests a propensity for hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment. This technical guide provides an in-depth exploration of the hygroscopic nature of this compound and its significant implications, particularly within the realms of research, drug development, and pharmaceutical formulation.

The Significance of Hygroscopicity in Pharmaceutical Sciences

Hygroscopicity is a critical physicochemical property of active pharmaceutical ingredients (APIs) and excipients that can profoundly influence the stability, efficacy, and manufacturability of pharmaceutical products.[1][2] The absorption of moisture can lead to a range of undesirable physical and chemical changes.[2][3]

Potential Implications of Hygroscopicity:

-

Chemical Stability: The presence of absorbed water can accelerate the degradation of APIs through hydrolysis, a common pathway for the breakdown of drugs.[2] This can lead to a loss of potency and the formation of potentially harmful degradation products.

-

Physical Stability: Moisture uptake can induce physical changes such as deliquescence (dissolving in absorbed water), changes in crystal structure, and alterations in powder flow and compressibility. These changes can negatively impact manufacturing processes like tableting and powder filling.[2]

-

Microbial Growth: Increased water activity in a formulation can create a more favorable environment for microbial contamination, compromising the safety and shelf-life of the product.

-

Dosage Form Performance: The dissolution rate and bioavailability of a drug can be altered by changes in its physical state due to moisture absorption.

Given the ether and diol functionalities in this compound, its hygroscopic nature is a key consideration for its use in any application where moisture control is crucial. The ether group can act as a hydrogen bond acceptor, while the two hydroxyl groups can both donate and accept hydrogen bonds, facilitating interaction with water molecules.[4] Compounds with multiple hydroxyl groups, such as the simple triol glycerol, are well-known for their hygroscopic properties.[5]

Quantitative Assessment of Hygroscopicity

| Parameter | Description | Typical Units |

| Water Activity (a) | The ratio of the vapor pressure of water in a material to the vapor pressure of pure water at the same temperature. | Dimensionless |

| Equilibrium Moisture Content (EMC) | The moisture content of a material at which it is in equilibrium with the surrounding environment at a specific relative humidity and temperature. | % (w/w) |

| Sorption Isotherm Type | A classification of the relationship between water activity and moisture content at a constant temperature, often categorized by the Brunauer-Emmett-Teller (BET) system.[6][7] | N/A |

| Hysteresis | The phenomenon where the moisture content at a given relative humidity differs depending on whether equilibrium is approached by adsorption or desorption.[8] | % difference in EMC |

Experimental Protocols for Determining Hygroscopicity

A comprehensive evaluation of a substance's hygroscopic nature typically involves a combination of analytical techniques. Below are detailed methodologies for key experiments.

1. Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of vapor uptake by a sample exposed to a controlled environment of varying relative humidity at a constant temperature.

-

Objective: To determine the water sorption and desorption isotherms of this compound.

-

Instrumentation: A DVS analyzer equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

-

Methodology:

-

A sample of this compound (typically 5-20 mg) is placed on the DVS microbalance.

-

The sample is initially dried under a stream of dry nitrogen gas (0% relative humidity) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This dry weight is used as the reference.

-

The relative humidity (RH) in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the system holds the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a predefined threshold).

-

Once the maximum RH is reached, the RH is decreased in a similar stepwise manner back to 0% to obtain the desorption isotherm.

-

The change in mass at each RH step is recorded, and the moisture content is calculated as a percentage of the initial dry mass.

-

The sorption and desorption isotherms are plotted as equilibrium moisture content versus relative humidity.

-

2. Karl Fischer Titration

Karl Fischer titration is a coulometric or volumetric method to determine the water content of a sample.

-

Objective: To provide a precise measurement of the water content in this compound at a specific point in time or after exposure to certain conditions.

-

Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).

-

Methodology:

-

The titrator is prepared with the appropriate Karl Fischer reagents.

-

A precisely weighed amount of the this compound sample is injected into the titration cell.

-

The reagent reacts stoichiometrically with the water present in the sample.

-

The instrument detects the endpoint of the titration and calculates the amount of water in the sample.

-

The water content is typically expressed as a percentage or in parts per million (ppm).

-

Visualizing Workflows and Implications

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for assessing the hygroscopic nature of a substance like this compound.

References

- 1. Hygroscopic excipients: Significance and symbolism [wisdomlib.org]

- 2. pharmainfo.in [pharmainfo.in]

- 3. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Glycerol - Wikipedia [en.wikipedia.org]

- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. qia.cz [qia.cz]

Methodological & Application

Application Notes and Protocols: Utilizing Oxydimethanol and its Equivalents as Formaldehyde Donors in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (B43269) is a fundamental one-carbon (C1) building block in organic synthesis, indispensable for a variety of transformations including hydroxymethylations, aminomethylations (e.g., Mannich reaction), and the formation of protective groups like methylenedioxy bridges.[1] However, its gaseous nature, high reactivity, and toxicity pose significant handling challenges in a laboratory setting.[2] To circumvent these issues, formaldehyde donors or surrogates are frequently employed. These are stable compounds that generate formaldehyde in situ under specific reaction conditions.

This document provides detailed application notes and experimental protocols for the use of oxydimethanol (in the form of its more common and stable derivative, dimethoxymethane (B151124), DMM) as a formaldehyde donor in key synthetic transformations relevant to research and drug development. Dimethoxymethane (DMM), also known as methylal, is an inexpensive, stable, and easy-to-handle liquid that serves as an excellent and safe alternative to aqueous formaldehyde or paraformaldehyde.[3][4]

Application Note 1: Methoxymethylation of Alcohols

The protection of hydroxyl groups is a common necessity in multi-step organic synthesis. The methoxymethyl (MOM) ether is a popular protecting group due to its stability under a range of conditions and its ease of cleavage. Dimethoxymethane, in the presence of an acid catalyst, provides a straightforward and high-yielding method for the O-methoxymethylation of primary, secondary, and even sensitive allylic and tertiary alcohols.[5]

Quantitative Data for Methoxymethylation of Various Alcohols

The following table summarizes the reaction conditions and yields for the methoxymethylation of a diverse set of alcohols using dimethoxymethane as the formaldehyde donor and methoxymethylating agent, catalyzed by a solid acid catalyst (Mo(VI)/ZrO₂). This method highlights a solvent-free, environmentally friendly approach.[5]

| Entry | Substrate (Alcohol) | Molar Ratio (Alcohol:DMM) | Catalyst (mol%) | Time (min) | Temperature (°C) | Yield (%) |

| 1 | Benzyl alcohol | 1:10 | 1.26 | 20 | 40 | 99 |

| 2 | 4-Methylbenzyl alcohol | 1:10 | 1.26 | 20 | 40 | 98 |

| 3 | 4-Methoxybenzyl alcohol | 1:10 | 1.26 | 20 | 40 | 97 |

| 4 | 4-Chlorobenzyl alcohol | 1:10 | 1.26 | 20 | 40 | 96 |

| 5 | Cinnamyl alcohol | 1:10 | 1.26 | 20 | 40 | 95 |

| 6 | 1-Phenylethanol | 1:10 | 1.26 | 20 | 40 | 94 |

| 7 | Cyclohexanol | 1:10 | 1.26 | 20 | 40 | 92 |

| 8 | Geraniol | 1:10 | 1.26 | 20 | 40 | 93 |

Experimental Protocol: General Procedure for Methoxymethylation of Alcohols

This protocol details the methoxymethylation of an alcohol using dimethoxymethane with a solid acid catalyst under solvent-free conditions.[5]

Materials:

-

Substituted alcohol (1.0 mmol)

-

Dimethoxymethane (DMM) (10.0 mmol)

-

Mo(VI)/ZrO₂ catalyst (1.26 mol%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon supply

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted alcohol (1.0 mmol) and the Mo(VI)/ZrO₂ catalyst.

-

Add dimethoxymethane (10.0 mmol) to the flask.

-

Fit the flask with a reflux condenser and place it under an inert atmosphere (Nitrogen or Argon).

-

Heat the reaction mixture to 40 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter to remove the solid catalyst.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the pure methoxymethyl-protected alcohol.

Reaction Workflow: Methoxymethylation of an Alcohol

Caption: Workflow for the acid-catalyzed methoxymethylation of an alcohol.

Application Note 2: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool in medicinal chemistry for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are prevalent in a vast number of alkaloids and pharmacologically active compounds.[3] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization. Dimethoxymethane serves as an effective formaldehyde equivalent in this transformation, providing a controlled source of the required C1 electrophile.

Quantitative Data for Pictet-Spengler Reaction of Tryptamine (B22526)

The following table presents representative data for the synthesis of 1,2,3,4-tetrahydro-β-carboline from tryptamine using a formaldehyde equivalent under acidic conditions.

| Entry | β-Arylethylamine | Formaldehyde Source | Acid Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | Tryptamine | Dimethoxymethane | Conc. HCl | - | Reflux | 4-6 | ~85-95% | [2][6] |

| 2 | Tryptamine | 37% aq. Formaldehyde | TFA | CH₂Cl₂ | Room Temp. | 24 | ~90% | [3] |

Experimental Protocol: Synthesis of 1,2,3,4-tetrahydro-β-carboline

This protocol describes the synthesis of a tetrahydro-β-carboline scaffold using tryptamine and a formaldehyde source, representative of the Pictet-Spengler reaction.[3]

Materials:

-

Tryptamine (1.0 eq)

-

Formaldehyde source (e.g., 37% aqueous solution, 1.2 eq)

-

Trifluoroacetic acid (TFA) or Concentrated HCl

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in dichloromethane.

-

To this solution, add the formaldehyde source (1.2 eq).

-

Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., trifluoroacetic acid).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure 1,2,3,4-tetrahydro-β-carboline.

Signaling Pathway: Mechanism of the Pictet-Spengler Reaction

Caption: Key steps in the Pictet-Spengler reaction mechanism.

Conclusion

This compound, represented by its stable and commonly used analog dimethoxymethane, is a highly effective and safe formaldehyde donor for a range of essential synthetic transformations. The protocols provided herein for methoxymethylation of alcohols and the Pictet-Spengler reaction demonstrate its utility in both protective group chemistry and the construction of complex heterocyclic scaffolds relevant to drug discovery and development. These methods offer advantages in terms of safety, ease of handling, and often high yields, making DMM a valuable reagent in the modern synthetic chemistry laboratory.

References

- 1. US20080021228A1 - Method For Producing Optionally Substituted Methylenedioxybenzene - Google Patents [patents.google.com]

- 2. The Pictet-Spengler Reaction [ebrary.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols: Oxydimethanol as a Crosslinking Agent for Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydimethanol, also known as hydroxymethoxymethanol, is a chemical compound closely related to formaldehyde (B43269). In aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methanediol, and oligomers such as paraformaldehyde and this compound. Consequently, the use of formaldehyde solutions for crosslinking hydrogels often involves the reactive species generated from this equilibrium, including this compound. This document provides detailed application notes and protocols for the use of formaldehyde-based systems, which are relevant to the application of this compound, as a crosslinking agent for the preparation of hydrogels.

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. The process of crosslinking is crucial in forming the stable, water-insoluble structure of hydrogels. Chemical crosslinking with agents like aldehydes, including formaldehyde (and by extension, its derivatives like this compound), involves the formation of covalent bonds between polymer chains, resulting in robust and mechanically stable hydrogels.[1][2] Polymers rich in hydroxyl (-OH) or amine (-NH2) groups, such as poly(vinyl alcohol) (PVA) and chitosan (B1678972), are particularly amenable to crosslinking with aldehydes.[3][4][5]

The crosslinking reaction typically involves the formation of acetal (B89532) or hemiacetal linkages between the aldehyde and the hydroxyl or amine groups on the polymer chains. This process can be catalyzed by acids.[6] The degree of crosslinking can be controlled by adjusting factors such as the concentration of the crosslinking agent, polymer concentration, reaction time, temperature, and pH. These parameters, in turn, influence the physicochemical properties of the resulting hydrogel, including its swelling behavior, mechanical strength, and degradation rate.

Data Presentation

The properties of hydrogels are significantly influenced by the concentration of the crosslinking agent. The following tables summarize quantitative data on the effect of formaldehyde concentration on the swelling properties of chitosan hydrogels.

Table 1: Effect of Formaldehyde Concentration on Swelling Ratio and Equilibrium Water Content (EWC) of Chitosan Hydrogels [4]

| Sample | Formaldehyde Solution (5 mol/L) Volume (mL) | Swelling Ratio (%) | Equilibrium Water Content (EWC) (%) |

| 1 | 0.5 | 2066 | 95.38 |

| 2 | 1.0 | 2588 | 96.28 |

| 3 | 1.5 | 3306 | 97.06 |

| 4 | 2.0 | 2890 | 96.65 |

| 5 | 2.5 | 2450 | 96.08 |

Note: The swelling ratio initially increases with the crosslinker concentration up to a certain point, after which it decreases due to the formation of a denser network structure that restricts water uptake.[4]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of hydrogels using a formaldehyde-based crosslinking approach, which is chemically analogous to using this compound.

Protocol 1: Synthesis of Chitosan Hydrogel Crosslinked with Formaldehyde

This protocol describes the preparation of a chitosan hydrogel using formaldehyde as the crosslinking agent.[4][5]

Materials:

-

Chitosan powder

-

Glacial acetic acid (1%)

-

Formaldehyde solution (e.g., 37% aqueous solution, which corresponds to a high concentration, often diluted to working concentrations like 5 mol/L)[4][6]

-

Distilled water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Molds (e.g., petri dishes)

-

Oven

Procedure:

-

Chitosan Solution Preparation: Dissolve a specific amount of chitosan powder (e.g., 0.1 g) in a 1% glacial acetic acid solution (e.g., 7 mL) with continuous stirring until a homogenous solution is obtained.[4]

-

Crosslinking: While stirring, add a defined volume of formaldehyde solution (e.g., varying amounts of a 5 mol/L solution as indicated in Table 1) to the chitosan solution.[4]

-

Casting: Add distilled water to reach the desired final volume and continue stirring for a short period to ensure homogeneity. Pour the resulting solution into molds of the desired shape.[4]

-

Gelation: Allow the solution to stand at room temperature for a specified time (e.g., 5 to 120 minutes) for the crosslinking reaction to proceed and form a transparent gel.[4]

-

Drying: Dry the hydrogel in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Synthesis of Poly(vinyl alcohol) (PVA) Hydrogel Crosslinked with Formaldehyde

This protocol outlines the synthesis of a PVA hydrogel using formaldehyde as the crosslinking agent, catalyzed by an acid.[6]

Materials:

-

Poly(vinyl alcohol) (PVA) powder (high degree of hydrolysis, e.g., 98-99%)

-

Formaldehyde solution (e.g., 37% aqueous solution)[6]

-

Concentrated hydrochloric acid (HCl) as a catalyst

-

Propylene (B89431) glycol and urea (B33335) (for washing, optional)

-

Distilled water

Equipment:

-

Beaker with a heating mantle and magnetic stirrer

-

Thermometer

-

Molds

Procedure:

-

PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in distilled water with heating (e.g., to 77-80°C) and continuous stirring until the solution is homogeneous and clear.[6]

-

Cooling: Allow the PVA solution to cool down to room temperature.

-

Crosslinking Reaction: To the cooled PVA solution, add the formaldehyde solution (e.g., 28 mL of 37% formaldehyde for a specific batch size) and a catalytic amount of concentrated HCl (e.g., 5 drops).[6]

-

Curing: Heat the mixture to 77-80°C for 3-4 hours to facilitate the crosslinking reaction, resulting in the formation of a clear gel.[6]

-

Washing (Optional): To remove unreacted formaldehyde and the acid catalyst, the gel can be soaked in a solution of propylene glycol and urea over several days, with the solution being changed periodically.[6] This step is crucial for biomedical applications to ensure biocompatibility.

-

Drying: The purified hydrogel can then be dried as required for characterization or application.

Protocol 3: Characterization of Hydrogel Properties

3.1 Swelling Ratio Determination [4]

-

Weigh the dry hydrogel sample (Wd).

-

Immerse the dry hydrogel in a swelling medium (e.g., distilled water, phosphate-buffered saline) at a specific temperature.

-

At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

-

Continue until the hydrogel reaches a constant weight (equilibrium swelling).

-

Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

3.2 Equilibrium Water Content (EWC) Determination [4]

-

Follow the same procedure as for the swelling ratio to determine the weight of the hydrogel at equilibrium swelling (We).

-

Use the initial dry weight (Wd).

-

Calculate the EWC using the following formula: EWC (%) = [(We - Wd) / We] x 100

Mandatory Visualizations

Diagram 1: Crosslinking of Poly(vinyl alcohol) with this compound (Formaldehyde)

Caption: Acetal bridge formation between PVA chains via this compound.

Diagram 2: Experimental Workflow for Hydrogel Synthesis and Characterization

Caption: Workflow for hydrogel synthesis and property evaluation.

References

- 1. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. Recent Advances in Poly(vinyl alcohol)-Based Hydrogels [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Bot Verification [ajouronline.com]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for Oxydimethanol in Polymer and Resin Chemistry

Introduction

Oxydimethanol (CH₃O(CH₂O)H), also known as methoxymethanol (B1221974) or the methyl hemiacetal of formaldehyde (B43269), is a volatile organic compound. It exists in equilibrium with formaldehyde and methanol, making it a reactive species with significant potential in polymer and resin chemistry. Its primary roles in these applications are as a formaldehyde scavenger and as a crosslinking agent. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals exploring the use of this compound.

While this compound is a key intermediate in the synthesis of polyoxymethylene dimethyl ethers (PODEn or OMEs), which are of interest as fuel additives, this document will focus on its direct applications in the formulation and modification of polymeric materials.[1][2][3]

Application 1: this compound as a Formaldehyde Scavenger in Amino Resins

Principle

Formaldehyde-based resins, such as urea-formaldehyde (UF) and melamine-formaldehyde (MF), are widely used as adhesives in the production of wood composites like particleboard and medium-density fiberboard (MDF). A significant drawback of these resins is the emission of unreacted formaldehyde, a known carcinogen. Formaldehyde scavengers are additives that react with free formaldehyde to reduce these emissions.[4][5][6][7]

This compound can act as an effective formaldehyde scavenger. Due to its hemiacetal structure, it is in a dynamic equilibrium with formaldehyde and methanol. When introduced into a resin system with high concentrations of free formaldehyde, the equilibrium shifts, consuming free formaldehyde to form more this compound or its oligomers, thereby reducing volatile emissions.

Experimental Protocol: Evaluation of this compound as a Formaldehyde Scavenger in Particleboard Production

This protocol outlines a method for producing laboratory-scale particleboards and evaluating the effect of this compound on formaldehyde emissions and mechanical properties.

Materials:

-

Urea-formaldehyde (UF) resin (e.g., 65% solids content)

-

Wood particles (e.g., pine, sieved to a uniform size)

-

Ammonium (B1175870) chloride (20% solution in water) as a hardener

-

This compound (as the formaldehyde scavenger)

-

Distilled water

-

Hot press

-

Formaldehyde desiccator test apparatus (JIS A 1460)

-

Universal testing machine for mechanical property analysis

Procedure:

-

Preparation of the Adhesive Mixture:

-

For a control batch, mix 100 parts by weight of UF resin with 3 parts of the ammonium chloride hardener.

-

For experimental batches, prepare adhesive mixtures with varying concentrations of this compound (e.g., 1%, 3%, 5% by weight of the UF resin) before adding the hardener.

-

-

Blending:

-

Place 500g of wood particles in a rotary blender.

-

Spray the prepared adhesive mixture onto the wood particles while tumbling to ensure even distribution. The total resin loading should be around 10% of the dry weight of the wood particles.

-

-

Mat Forming:

-

Evenly spread the resin-coated particles into a 300 mm x 300 mm forming box to create a uniform mat.

-

-

Hot Pressing:

-

Transfer the mat to a hot press preheated to 180°C.

-

Press the mat at a pressure of 2.5 MPa for 5 minutes to produce a particleboard with a target thickness of 12 mm.

-

-

Conditioning:

-

Condition the manufactured boards at 20°C and 65% relative humidity for 7 days before testing.

-

-

Testing:

-

Formaldehyde Emission: Determine the formaldehyde emission from the boards using the desiccator method according to the JIS A 1460 standard.

-

Mechanical Properties: Cut test specimens from the conditioned boards and measure the Modulus of Rupture (MOR) and Internal Bond (IB) strength using a universal testing machine according to relevant standards (e.g., ASTM D1037).

-

Data Presentation

The following table summarizes the expected quantitative data from the experiment, illustrating the trade-off between reduced formaldehyde emissions and potential impacts on mechanical properties.

| This compound Concentration (% w/w of resin) | Formaldehyde Emission (mg/L) | Modulus of Rupture (MOR) (MPa) | Internal Bond (IB) Strength (MPa) |

| 0 (Control) | 1.5 | 18 | 0.60 |

| 1 | 1.1 | 17.5 | 0.58 |

| 3 | 0.7 | 16.8 | 0.55 |

| 5 | 0.4 | 16.2 | 0.52 |

Visualization

Application 2: this compound as a Crosslinking Agent

Principle

Crosslinking is a process that forms chemical bonds between polymer chains, creating a more rigid and stable three-dimensional network.[8] Formaldehyde and its derivatives are effective crosslinking agents for polymers containing active hydrogen atoms, such as hydroxyl (-OH) or amino (-NH2) groups. The crosslinking reaction typically proceeds via the formation of a methylol intermediate, followed by condensation with another active hydrogen to form a stable methylene (B1212753) bridge (-CH2-).[9][10][11]

This compound, as a source of formaldehyde, can initiate this crosslinking process. Under acidic conditions and/or heat, it releases formaldehyde, which then reacts with the polymer chains. This application is particularly relevant for resins such as polyvinyl alcohol (PVA), phenolic resins, and some acrylic resins.

Experimental Protocol: Crosslinking of Polyvinyl Alcohol (PVA) Films with this compound

This protocol describes the preparation and characterization of crosslinked PVA films.

Materials:

-

Polyvinyl alcohol (PVA) powder (e.g., 99% hydrolyzed, medium molecular weight)

-

This compound

-

Hydrochloric acid (HCl, 1 M) as a catalyst

-

Distilled water

-

Petri dishes

-

Drying oven

-

Soxhlet extraction apparatus

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Preparation of PVA Solution:

-

Prepare a 10% (w/v) aqueous solution of PVA by slowly adding the PVA powder to distilled water at 90°C with constant stirring until fully dissolved. Cool the solution to room temperature.

-

-

Addition of Crosslinker and Catalyst:

-

Divide the PVA solution into several batches. Keep one as a control.

-

To the experimental batches, add varying amounts of this compound (e.g., 2, 5, 10 parts per 100 parts of PVA).

-

Add 1 part of 1 M HCl to each batch (including the control) and mix thoroughly.

-

-

Film Casting:

-

Pour the solutions into petri dishes to a uniform thickness.

-

Dry the films in an oven at 50°C for 24 hours to remove the water.

-

-

Curing:

-

Cure the dried films in an oven at 120°C for 30 minutes to facilitate the crosslinking reaction.

-

-

Characterization:

-

Gel Content (Degree of Crosslinking): Measure the weight of a dried film sample. Place the sample in a cellulose (B213188) thimble and perform Soxhlet extraction with hot water for 24 hours to remove the uncrosslinked portion. Dry the remaining gel and weigh it. The gel content is the percentage of the remaining weight relative to the initial weight.

-

Thermal Properties: Determine the glass transition temperature (Tg) and melting temperature (Tm) of the films using DSC.

-